6-Phenyl-3H-1-benzofuran-2-one, also known as 6-phenylbenzofuran-2(3H)-one, is a compound belonging to the class of benzofuran derivatives. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
The compound is synthesized through various methods, primarily involving the cyclization of appropriate precursors. The most common synthetic route is the Claisen-Schmidt condensation, which allows for the formation of this compound from simpler starting materials.
6-Phenyl-3H-1-benzofuran-2-one is classified as an organic compound, specifically a heterocyclic aromatic compound. It falls under the category of benzofurans, which are characterized by a fused benzene and furan ring system.
The synthesis of 6-Phenyl-3H-1-benzofuran-2-one typically involves:
The molecular structure of 6-Phenyl-3H-1-benzofuran-2-one can be described as follows:
The structural representation can be denoted using the following formats:
6-Phenyl-3H-1-benzofuran-2-one can participate in several chemical reactions:
The products formed depend on the specific conditions and reagents used during these reactions, leading to various functionalized derivatives.
The mechanism of action for 6-Phenyl-3H-1-benzofuran-2-one varies based on its application:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Moderate |
Reactivity | Reactive under specific conditions |
6-Phenyl-3H-1-benzofuran-2-one has several notable applications:
The benzofuran scaffold has emerged as a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and structural similarity to biologically active natural products. Benzofuran-containing compounds constitute approximately 15-20% of clinically approved drugs targeting diverse therapeutic areas, reflecting their evolutionary significance in drug development pipelines [2] [8]. This scaffold's drug-like properties stem from its optimal pharmacokinetic profile, including balanced lipophilicity (LogP typically 2.5-4.5), metabolic stability, and capacity for diverse intermolecular interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions [6] [8].
Table 1: Clinically Significant Benzofuran-Based Drugs
Drug Name | Therapeutic Application | Core Benzofuran Structure | Key Mechanism |
---|---|---|---|
Amiodarone | Antiarrhythmic | 2-Benzylbenzofuran | Potassium channel blockade |
Dronedarone | Antiarrhythmic | 5-Nitro-3H-benzofuran-2-one derivative | Multichannel blocker |
Bufuralol | β-adrenoceptor antagonist | 7-Ethoxybenzofuran | β-adrenergic receptor antagonism |
Vilazodone | Antidepressant | Indole-benzofuran hybrid | Serotonin reuptake inhibition |
Griseofulvin | Antifungal | Spirobenzofuranone | Microtubule disruption |
The evolutionary trajectory of benzofuran drug discovery reveals a strategic shift from natural product isolation to rational drug design. Early discoveries like the antiarrhythmic amiodarone (approved 1985) demonstrated the scaffold's clinical utility but suffered from off-target effects due to iodine content. This prompted development of structural analogs like dronedarone, where removal of iodine atoms and incorporation of a butyrolactone ring (derived from 2-coumaranone) significantly improved safety while retaining efficacy [1] [3]. Contemporary research leverages the molecular editing approach, systematically modifying substituents on the benzofuran core to optimize target engagement, as exemplified by novel EGFR inhibitors incorporating 6-phenyl substitution patterns that enhance kinase binding affinity [8] [9].
The 6-phenyl-3H-1-benzofuran-2-one configuration represents a structurally distinct chemotype where strategic positioning of the phenyl group at the C6 position induces significant electronic and steric modifications that profoundly influence bioactivity. This substitution pattern creates a tricyclic conjugated system with distinctive molecular geometry characterized by a dihedral angle of 38-42° between the pendant phenyl ring and benzofuranone plane, reducing coplanarity while maintaining π-orbital overlap essential for biological interactions [4] [6]. The C6 position provides optimal steric accessibility for target binding compared to sterically hindered C2 or C7 substitutions, while the electron-withdrawing lactone carbonyl at C2 position creates an electron-deficient region that facilitates specific enzyme interactions [6] [8].
Table 2: Molecular Properties Influencing Bioactivity in 6-Substituted Benzofuranones
Structural Feature | Electronic Effect | Spatial Consequence | Bioactivity Correlation |
---|---|---|---|
Phenyl at C6 | Increased electron density at C4-C5 | Restricted rotation (15-20° torsion) | Enhanced intercalation with DNA/proteins |
Carbonyl at C2 | Electron-deficient region (δ+ = 0.24) | Hydrogen bond acceptor capacity | Enzyme active site recognition |
Chlorine at C6 (analog) | Strong electron withdrawal | Planar configuration | Anticancer potency enhancement |
Methyl at C3 | Hyperconjugative stabilization | Axial chirality development | Selective receptor modulation |
Quantum mechanical analyses reveal that the 6-phenyl substitution enhances electron delocalization across the fused ring system, increasing dipole moment to 3.8-4.2 Debye compared to 2.1-2.5 Debye in unsubstituted analogs. This elevated polarity improves solvation properties and binding affinity to polar enzyme pockets [4] [6]. The carbonyl functionality at C2 serves as a crucial hydrogen bond acceptor, with molecular docking studies demonstrating key interactions with kinase ATP-binding sites (e.g., EGFR) and tubulin colchicine-binding domains. This explains the enhanced anticancer activity observed in derivatives like 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid, where the C6 chlorine further increases electrophilicity and planarity [3] [4].
Benzofuran derivatives occur naturally across diverse botanical taxa, with significant concentrations identified in Moraceae (mulberry family), Asteraceae, and Fabaceae species. The 6-phenyl variant appears most abundantly in Morus alba (white mulberry) bark and leaves, where it exists as the bioactive compound moracin D (6-[3-(γ-hydroxypropyl)-5-phenyl]-3H-benzofuran-2-one), a potent antioxidant and anticancer agent [2] [3]. Fungal species from Andean-Patagonian ecosystems also produce structurally complex 6-phenylbenzofuran derivatives exhibiting neuroprotective effects through multi-target mechanisms relevant to Alzheimer's disease pathology [6]. These natural analogs provide critical structure-activity relationship (SAR) insights that inform synthetic optimization.
Table 3: Natural Sources and Bioactivities of 6-Phenylbenzofuran Derivatives
Natural Source | Benzofuran Metabolite | Documented Bioactivities | Mechanistic Insights |
---|---|---|---|
Morus alba (White mulberry) | Moracin D derivatives | Anticancer (IC₅₀ = 6.6 μM NSCLC) | Apoptosis induction via PARP cleavage |
Artocarpus heterophyllus (Jackfruit) | 6-Arylbenzofuranones | Cytotoxic (KB, MCF-7, NCI-H187) | Topoisomerase II inhibition |
Morus nigra (Black mulberry) | Prenylated phenylbenzofurans | Anti-tumor (multifunctional) | Cell cycle arrest at G1/S phase |
Andean-Patagonian fungi | Dihydrobenzofuran lactones | Neuroprotective (Aβ inhibition) | Amyloid fibril disruption |
Zanthoxylum ailanthoides | Ailanthoidol | Antiviral, immunosuppressive | TGF-β1 suppression in hepatoblastoma |
Bioactivity correlations reveal that natural 6-phenylbenzofuran-2-ones exhibit multi-target functionality superior to monosubstituted analogs. Moracin D demonstrates dose-dependent cytotoxicity against NSCLC cell lines (IC₅₀ = 6.6 μM in PC9 cells) through dual induction of mitochondrial apoptosis (caspase-3 activation, Bax/Bcl-2 ratio increase) and autophagy flux enhancement (LC3-II accumulation, p62 degradation) [3]. Similarly, ailanthoidol from Zanthoxylum ailanthoides shows selective cytotoxicity against mutant p53 hepatocarcinoma cells (IC₅₀ = 22 μM at 48h) via STAT3 pathway inactivation and cyclin D1 downregulation [3] [8]. The presence of the C6-phenyl group correlates with 3-5-fold potency enhancements in Aβ aggregation inhibition compared to unsubstituted lactones, attributed to improved hydrophobic interactions with amyloid β-sheets [6]. These natural bioactivities validate the 6-phenylbenzofuran-2-one scaffold as a privileged structure for neurodegenerative and oncological therapeutic development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7